

In-Depth Technical Guide to the Chemical Structure and Properties of Altizide

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Compound of Interest

Compound Name: Altizide

Cat. No.: B1665743

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Abstract

Altizide is a thiazide diuretic utilized in the management of hypertension and edema. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. The information presented is intended to support research, drug development, and quality control activities related to this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular and physiological processes.

Chemical Identity and Structure

Altizide, with the IUPAC name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a sulfonamide-based diuretic.^[1] Its chemical structure is characterized by a benzothiadiazine dioxide core, a feature central to the pharmacological activity of thiazide diuretics.

Table 1: Chemical Identifiers of **Altizide**

| Identifier | Value | Reference |
|------------------|---|-----------|
| IUPAC Name | (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | [1] |
| CAS Number | 5588-16-9 | [1][2] |
| Chemical Formula | C ₁₁ H ₁₄ ClN ₃ O ₄ S ₃ | [1][3] |
| Molecular Weight | 383.88 g/mol | [3] |
| SMILES | <chem>C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl</chem> | [4] |
| InChI | InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | [4] |
| InChIKey | VGLGVJVUHYTIIU-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of **Altizide** are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. While some specific experimental data for **Altizide** are not readily available in the public domain, typical values for thiazide diuretics and related sulfonamides are presented below, along with general experimental protocols for their determination.

Table 2: Physicochemical Properties of **Altizide**

| Property | Value | Experimental Protocol |
|--|--|-----------------------|
| Melting Point | Not explicitly found for Altizide. | See Section 3.1 |
| pKa | pKa1: 8.89 (acidic), pKa2: 10.88 (acidic)[3] | See Section 3.2 |
| Solubility | Data not explicitly found for Altizide. | See Section 3.3 |
| logP (Octanol-Water Partition Coefficient) | 1.05 (cLogP) | [3] |
| Boiling Point | 625.8 °C | [1] |
| Density | 1.502 g/mL | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a pharmaceutical compound is a critical indicator of its purity.[5][6]

Methodology: Capillary Method[6][7][8]

- Sample Preparation: A small amount of the dried, powdered **Altizide** sample is packed into a capillary tube, sealed at one end.[6]
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate.[7]
 - The temperature at which the substance begins to melt (onset of melting) and the temperature at which it becomes completely liquid (end of melting) are recorded to determine the melting range.[8] A narrow melting range is indicative of high purity.[5]

pKa Determination

The acid dissociation constant (pKa) influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and binding to its target.
[9]

Methodology: Potentiometric Titration[9][10][11][12]

- **Sample Preparation:** A standard solution of **Altizide** is prepared in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with limited aqueous solubility. The ionic strength of the solution is kept constant using an electrolyte like KCl.[12]
- **Apparatus:** A calibrated potentiometer equipped with a pH electrode.
- **Procedure:**
 - The **Altizide** solution is titrated with a standardized solution of a strong base (e.g., NaOH).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa value is determined from the inflection point of the titration curve, which can be identified using the first or second derivative of the curve.[10] For sulfonamides, pKa values are typically in the range of 5-7.5 for the sulfonamide group.[10]

Solubility Determination

Solubility is a key factor in drug dissolution and bioavailability.[13]

Methodology: High-Performance Liquid Chromatography (HPLC)[13][14][15]

- **Sample Preparation:** An excess amount of **Altizide** is added to a series of vials containing different solvents (e.g., water, ethanol, methanol, buffers at various pH values).
- **Equilibration:** The vials are agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

- Sample Analysis:
 - The saturated solutions are filtered to remove any undissolved solid.
 - The concentration of **Altizide** in the filtrate is determined using a validated HPLC method.
 - A reversed-phase C18 column is typically used with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer).[15]
 - Detection is commonly performed using a UV detector at a wavelength where **Altizide** exhibits maximum absorbance.

Mechanism of Action and Signaling Pathways

Altizide, as a thiazide diuretic, exerts its primary effect by inhibiting the sodium-chloride (Na^+/Cl^-) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the nephron.[16][17] This inhibition leads to increased excretion of sodium and chloride ions, and consequently water, resulting in diuresis and a reduction in blood pressure. [16][17]

Renal Signaling Pathway

The inhibition of the NCC by **Altizide** initiates a cascade of events within the renal tubule.



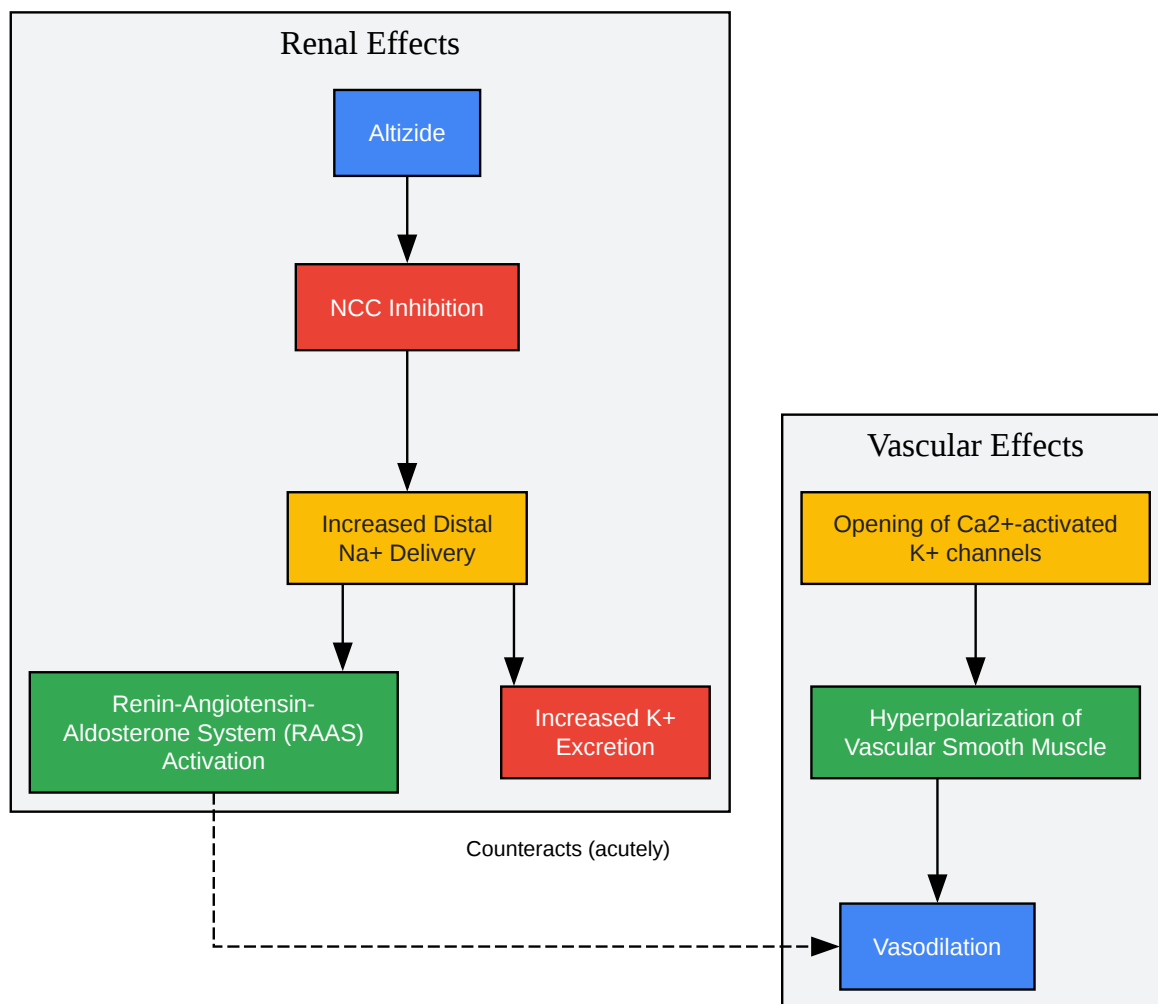
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Caption: Renal mechanism of action of **Altizide**.

Systemic and Intracellular Signaling

Beyond its direct renal effects, the long-term antihypertensive action of thiazide diuretics is thought to involve vasodilation.[16] The precise mechanisms are still under investigation but may involve effects on vascular smooth muscle cells. Additionally, the increased delivery of

sodium to the distal nephron can influence other ion transport processes and signaling pathways.^[18]

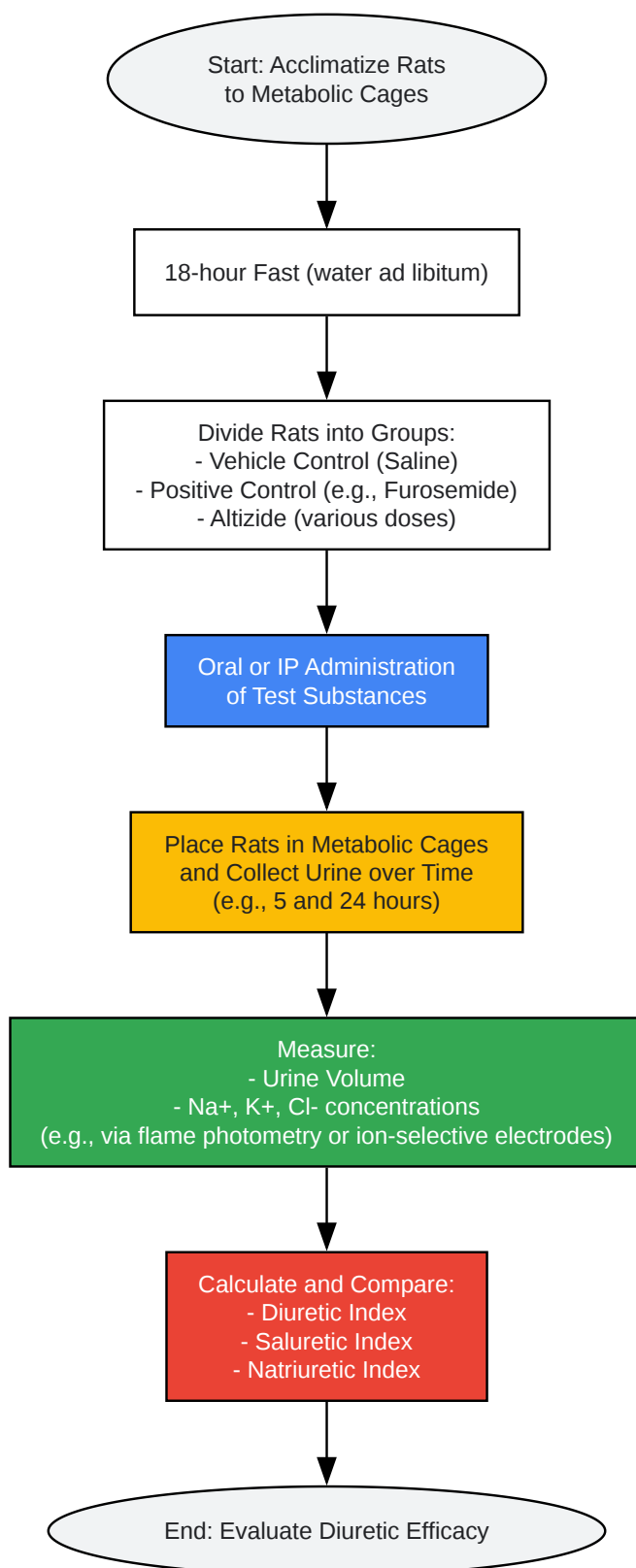


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Caption: Systemic and intracellular signaling effects of **Altizide**.

Experimental Workflow for Evaluating Diuretic Activity

Preclinical evaluation of diuretic efficacy is essential in drug development. A common in vivo model utilizes rats to assess changes in urine and electrolyte excretion.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)



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Caption: Experimental workflow for diuretic activity assessment.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of **Altizide**. The tabulated data and outlined experimental protocols offer a valuable resource for researchers and professionals in the pharmaceutical sciences. The visual representations of the signaling pathways and experimental workflows aim to provide a clear and concise understanding of the complex processes involved in the pharmacological action and evaluation of this important diuretic agent. Further research is warranted to elucidate the specific quantitative values for some of the physicochemical properties of **Altizide** and to further explore the intricacies of its long-term antihypertensive effects at the molecular level.

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical Structure and Properties of Altizide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665743#chemical-structure-and-properties-of-altizide]

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